

# Physicochemical properties of "Thalidomide-NH-amido-PEG2-C2-NH2"

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## Compound of Interest

Compound Name: *Thalidomide-NH-amido-PEG2-C2-NH2*

Cat. No.: *B11937203*

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An in-depth analysis of the physicochemical properties of "**Thalidomide-NH-amido-PEG2-C2-NH2**" is crucial for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a versatile intermediate, combining the E3 ligase-binding moiety (thalidomide) with a flexible polyethylene glycol (PEG) linker that terminates in a primary amine. This terminal amine group is a key functional handle, allowing for straightforward conjugation to a ligand that targets a specific protein for degradation.

Understanding the properties outlined in this guide is essential for optimizing reaction conditions, formulation, and the overall design of effective PROTAC molecules.

## Physicochemical Properties

The molecule "**Thalidomide-NH-amido-PEG2-C2-NH2**" is structurally defined as a thalidomide derivative connected to a PEGylated linker with a terminal amine. Based on its constituent parts, a representative chemical structure is used for the calculation of its core physicochemical properties. These properties are fundamental for its handling, reactivity, and biological behavior.

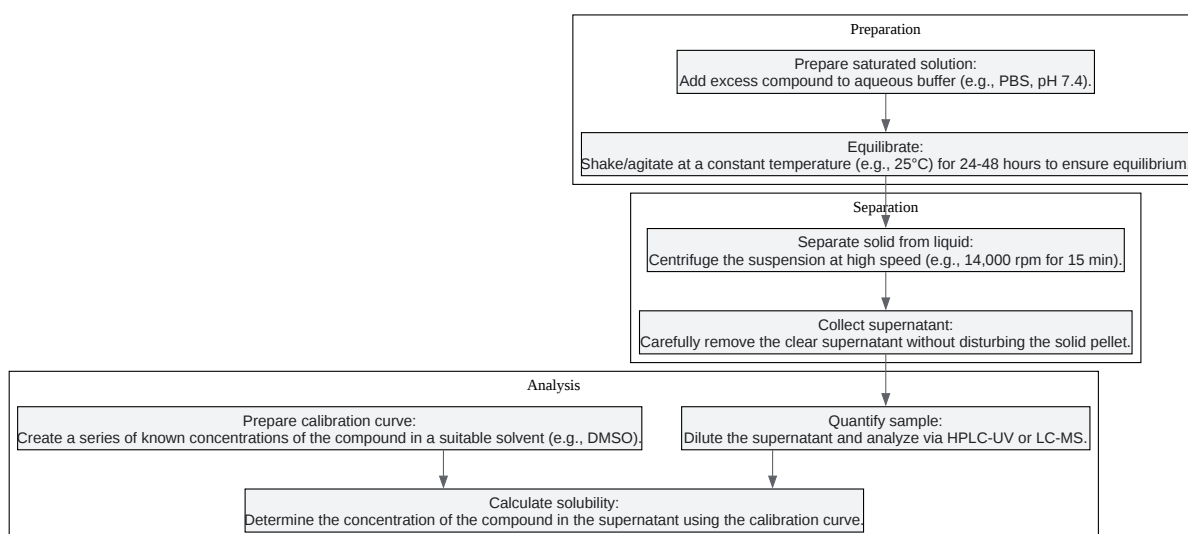
Property	Value
Molecular Formula	C <sub>19</sub> H <sub>24</sub> N <sub>4</sub> O <sub>6</sub>
Molecular Weight	420.42 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Soluble in DMSO, DMF; sparingly soluble in water (predicted based on similar structures)
cLogP	-0.85 (predicted)
Topological Polar Surface Area (TPSA)	149 Å <sup>2</sup>
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	7
Storage Conditions	Store at -20°C for long-term stability. Protect from moisture.

## Experimental Protocols

Accurate experimental determination of physicochemical properties is vital for drug development. Below are standard protocols for key parameters.

### Protocol for Determining Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.

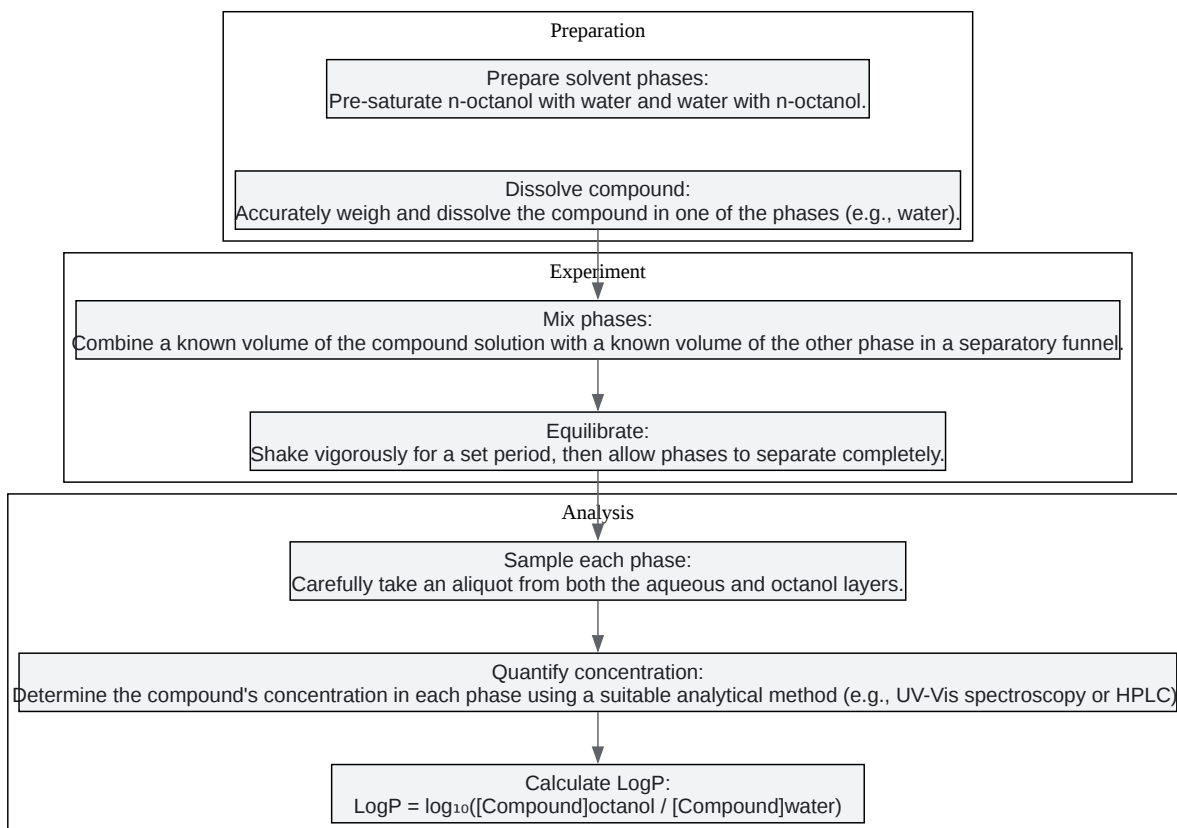


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Caption: Workflow for Thermodynamic Solubility Determination.

## Protocol for Determining LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for determining the lipophilicity of a compound.



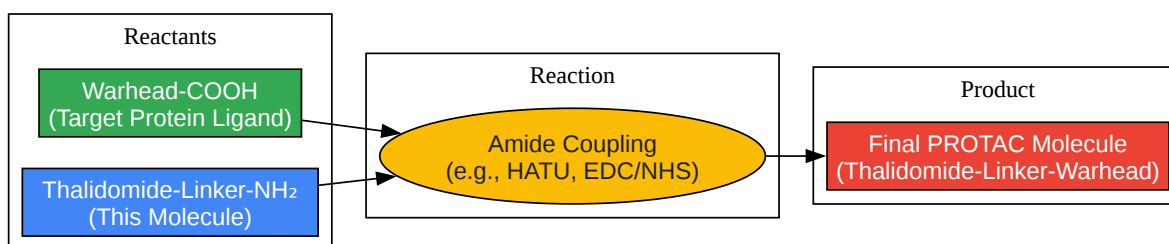
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Caption: Shake-Flask Method for LogP Determination.

## Application in PROTAC Synthesis and Mechanism

"Thalidomide-NH-amido-PEG2-C2-NH<sub>2</sub>" is an intermediate used to synthesize PROTACs.

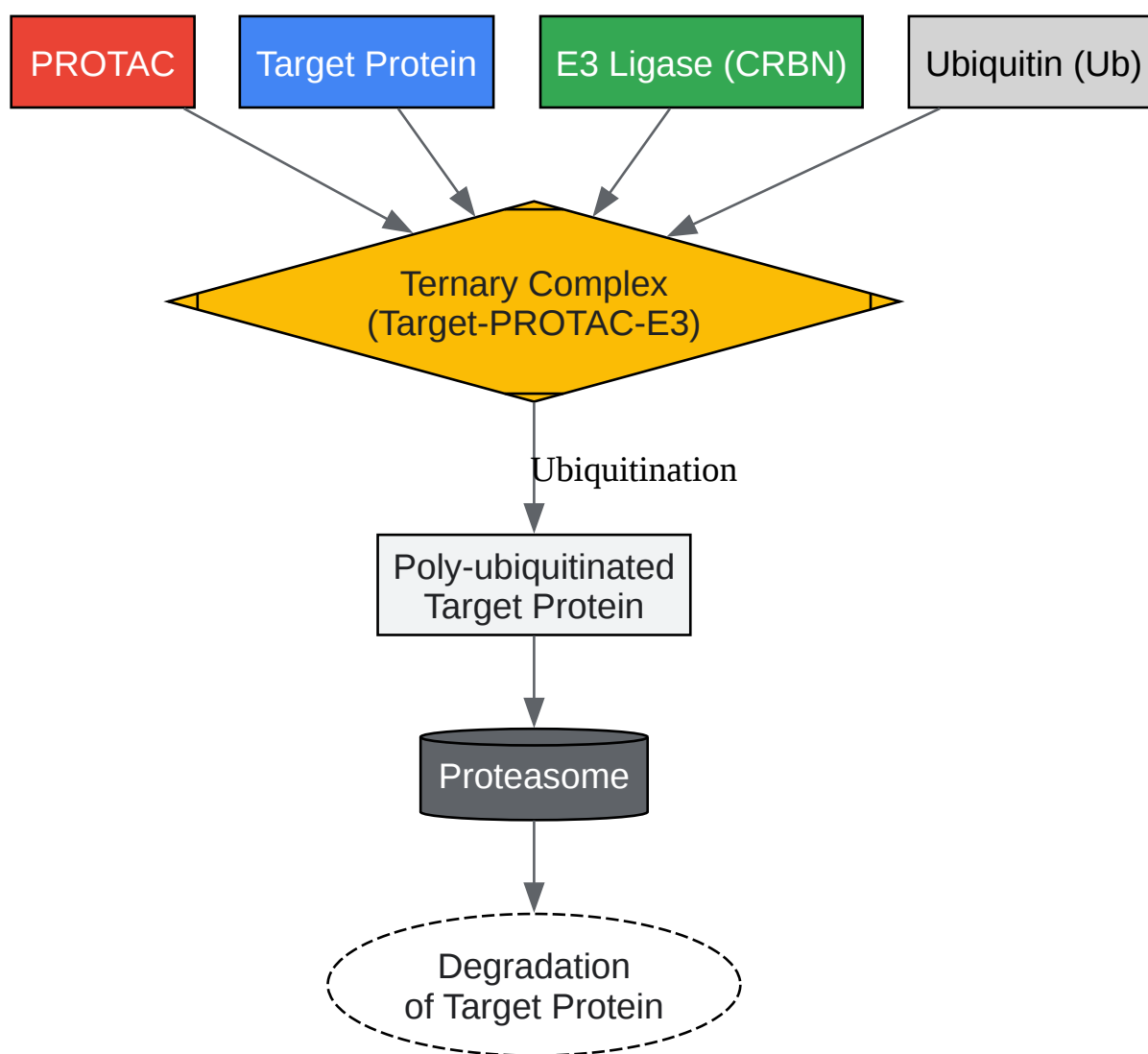
The terminal amine is reacted with a warhead (a ligand for a target protein) that has a compatible functional group, such as an activated carboxylic acid, to form a stable amide bond, yielding the final PROTAC molecule.



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Caption: General Synthetic Scheme for PROTAC Formation.

Once formed, the resulting PROTAC leverages the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), while the warhead binds to the target protein. This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.



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Caption: PROTAC Mechanism of Action Leading to Protein Degradation.

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